

# Cyanovirin-N: A Technical Guide to a Potent HIV-1 Entry Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

Cyanovirin-N (CV-N) is a potent 11 kDa protein, originally isolated from the cyanobacterium *Nostoc ellipsosporum*, that demonstrates broad and potent antiviral activity against diverse strains of Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV).<sup>[1][2][3]</sup> Its primary mechanism of action is the inhibition of viral entry into host cells. This is achieved through high-affinity binding to the high-mannose oligosaccharides on the surface envelope glycoprotein, gp120.<sup>[4][5][6][7]</sup> This interaction effectively prevents the conformational changes and receptor engagement necessary for viral fusion and subsequent infection. This technical guide provides an in-depth overview of CV-N, including its mechanism of action, quantitative antiviral activity, relevant experimental protocols, and potential pathways for resistance.

## Mechanism of Action: Targeting the Viral Glycan Shield

Cyanovirin-N functions as a lectin, a protein that binds to specific carbohydrate structures. Its potent anti-HIV-1 activity stems from its ability to bind with high affinity to the N-linked high-mannose glycans on the viral envelope glycoprotein gp120.<sup>[4][5]</sup> This interaction is crucial as gp120 is responsible for the initial attachment of the virus to the host cell's CD4 receptor and

subsequent binding to a coreceptor (CXCR4 or CCR5), which triggers membrane fusion and viral entry.

CV-N's binding to gp120 interferes with these critical steps in several ways:

- **Steric Hindrance of Receptor Binding:** By binding to the glycan shield of gp120, CV-N physically blocks the interaction between gp120 and the CD4 receptor on the target T-cell.[8][9][10]
- **Inhibition of Co-receptor Binding:** CV-N has been shown to block the binding of gp120 to the CXCR4 and CCR5 co-receptors, a step that is essential for viral fusion.[1][9] This inhibition occurs even after the initial gp120-CD4 interaction.[8][9]
- **Allosteric Inhibition:** The binding of CV-N to gp120 can induce conformational changes in the glycoprotein that are not conducive to receptor binding and fusion. While CV-N does not directly bind to the CD4 binding site on gp120, its interaction with the surrounding glycans can allosterically modulate the structure of this critical site.[3][4]
- **Cross-linking of gp120 Molecules:** CV-N possesses two carbohydrate-binding sites, allowing it to potentially cross-link multiple gp120 molecules on the virion surface, further impeding their function.[6][7][11]

The following diagram illustrates the inhibitory action of Cyanovirin-N on HIV-1 entry:

```
// Normal Entry Pathway edge [color="#4285F4", style=dashed, arrowhead=normal]; HIV -> gp120 [style=invis]; gp120 -> CD4 [label="1. Binding"]; CD4 -> CoR [label="2. Conformational Change & Co-receptor Binding", dir=back]; CoR -> HIV [label="3. Fusion & Entry", dir=back];

// Inhibitory Pathway edge [color="#EA4335", style=solid, arrowhead=tee]; CVN -> gp120 [label="Binds to High-Mannose Glycans"]; CVN -> CD4 [style=invis]; CVN -> CoR [style=invis];

{rank=same; gp120; CD4;} {rank=same; CVN;}
```

Mechanism of Cyanovirin-N mediated HIV-1 entry inhibition.

## Quantitative Antiviral Activity

The potency of Cyanovirin-N has been quantified in numerous studies against a wide range of HIV-1 strains, including laboratory-adapted strains and primary isolates. The antiviral activity is typically reported as the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). These values represent the concentration of CV-N required to inhibit viral replication or infection by 50%.

HIV-1 Strain	Assay Type	Cell Line	IC50 / EC50 (nM)	Reference
HIV-1 IIIB	Syncytium formation	CEM-SS	Low nanomolar	<a href="#">[2]</a>
HIV-1 RF	Cytopathic effect	CEM-SS	Low nanomolar	<a href="#">[12]</a>
HIV-1 Ba-L	Neutralization	TZM-bl	~6	<a href="#">[13]</a>
HIV-1 SC422661.8	Neutralization	TZM-bl	1.0 - 9.4	<a href="#">[14]</a>
Various Clades	Neutralization	TZM-bl	< 300	<a href="#">[14]</a>
ACV-resistant HSV	Plaque reduction	Vero	Nanomolar range	<a href="#">[15]</a>

Note: IC50 and EC50 values can vary depending on the specific viral isolate, the cell line used, and the experimental conditions.

## Experimental Protocols

### Recombinant Production and Purification of Cyanovirin-N

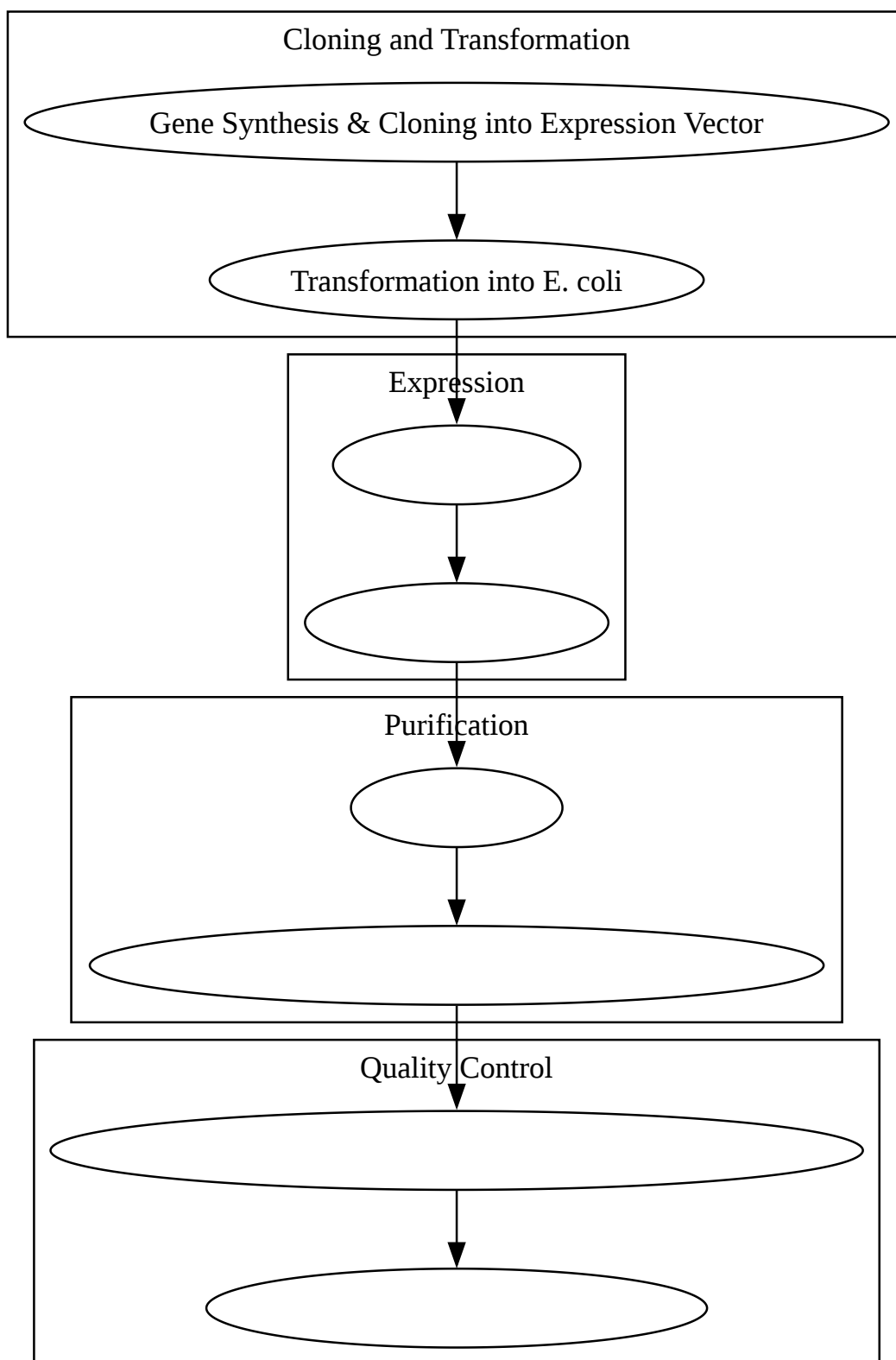
The large-scale production of functional CV-N is essential for research and potential therapeutic applications. Recombinant expression in *Escherichia coli* is a common and effective method.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To produce and purify recombinant Cyanovirin-N.

Methodology:

- **Gene Synthesis and Cloning:** The gene encoding Cyanovirin-N (101 amino acids) is synthesized with codon optimization for *E. coli* expression. It is then cloned into an appropriate expression vector, such as pET, often with an N-terminal fusion tag (e.g., His-tag) to facilitate purification.
- **Transformation and Expression:** The expression vector is transformed into a suitable *E. coli* strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C with shaking until it reaches an optical density (OD<sub>600</sub>) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
- **Cell Lysis and Inclusion Body Solubilization:** Cells are harvested by centrifugation. If CV-N is expressed as inclusion bodies, the cell pellet is resuspended in a lysis buffer and sonicated. The inclusion bodies are collected by centrifugation and washed. The purified inclusion bodies are then solubilized in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride.
- **Refolding:** The solubilized protein is refolded by rapid dilution into a refolding buffer, which allows the protein to adopt its native conformation.
- **Purification:** The refolded CV-N is purified using a combination of chromatographic techniques. If a His-tag is used, immobilized metal affinity chromatography (IMAC) is the primary purification step. This is often followed by size-exclusion chromatography to remove aggregates and further purify the monomeric CV-N.
- **Quality Control:** The purity and identity of the recombinant CV-N are confirmed by SDS-PAGE, Western blotting, and mass spectrometry. The biological activity is confirmed using an HIV-1 neutralization assay.

The following diagram outlines the workflow for recombinant CV-N production:



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Workflow for recombinant Cyanovirin-N production.

## HIV-1 Neutralization Assay (TZM-bl Cell-based Assay)

This assay is a widely used method to quantify the ability of an agent, such as CV-N, to inhibit HIV-1 infection in vitro.<sup>[19][20][21]</sup> It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5, and contains integrated copies of the luciferase and  $\beta$ -galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.

**Objective:** To determine the IC<sub>50</sub> of Cyanovirin-N against a specific HIV-1 strain.

**Methodology:**

- **Cell Preparation:** TZM-bl cells are seeded in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
- **Virus and Inhibitor Preparation:** A known infectious dose of HIV-1 pseudovirus is pre-incubated with serial dilutions of Cyanovirin-N for 1 hour at 37°C.
- **Infection:** The virus-inhibitor mixture is then added to the TZM-bl cells. The plates are incubated for 48 hours at 37°C.
- **Lysis and Luminescence Reading:** After incubation, the cells are lysed, and the luciferase substrate is added. The amount of luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer.
- **Data Analysis:** The percentage of neutralization is calculated for each CV-N concentration relative to control wells containing virus but no inhibitor. The IC<sub>50</sub> value is then determined by non-linear regression analysis of the dose-response curve.

## Resistance to Cyanovirin-N

While CV-N exhibits broad activity, HIV-1 can develop resistance through mutations that eliminate or alter the high-mannose glycan binding sites on gp120.<sup>[22][23][24]</sup> Studies have shown that the in vitro selection of CV-N-resistant HIV-1 strains leads to mutations that result in the deletion of N-linked glycosylation sites within gp120.<sup>[22][23][24]</sup> Specifically, mutations at positions such as N230, N332, N339, N386, N392, and N448 have been associated with CV-N resistance.<sup>[22][23]</sup> However, the development of high-level resistance often requires the

accumulation of multiple glycan-deleting mutations, suggesting a higher genetic barrier to resistance for CV-N compared to some other lectins.[22][23]

## Conclusion

Cyanovirin-N remains a compelling candidate for the development of an anti-HIV-1 microbicide. Its unique mechanism of action, targeting the viral glycan shield, provides potent and broad-spectrum activity against a wide range of HIV-1 strains.[18][25] The detailed understanding of its interaction with gp120, coupled with established protocols for its production and evaluation, provides a solid foundation for further preclinical and clinical development. While the potential for resistance exists, the requirement for multiple mutations to confer high-level resistance is an encouraging factor. Continued research into the optimization of CV-N and its formulation will be crucial in realizing its potential as a vital tool in the prevention of HIV-1 transmission.

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## References

- 1. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanovirin-N binds to gp120 to interfere with CD4-dependent human immunodeficiency virus type 1 virion binding, fusion, and infectivity but does not affect the CD4 binding site on gp120 or soluble CD4-induced conformational changes in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural Insight into the Binding of Cyanovirin-N with the Spike Glycoprotein, Mpro and PLpro of SARS-CoV-2: Protein-Protein Interactions, Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solution structure of a cyanovirin-N:Man alpha 1-2Man alpha complex: structural basis for high-affinity carbohydrate-mediated binding to gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potent anti-HIV protein cyanovirin-N contains two novel carbohydrate binding sites that selectively bind to Man(8) D1D3 and Man(9) with nanomolar affinity: implications for binding to the HIV envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple antiviral activities of cyanovirin-N: blocking of human immunodeficiency virus type 1 gp120 interaction with CD4 and coreceptor and inhibition of diverse enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designed oligomers of cyanovirin-N show enhanced HIV neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression, purification, and characterization of recombinant cyanovirin-N for vaginal anti-HIV microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recombinant production of cyanovirin-N, a potent human immunodeficiency virus-inactivating protein derived from a cultured cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The antiviral protein cyanovirin-N: the current state of its production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hiv.lanl.gov [hiv.lanl.gov]
- 20. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 21. hiv.lanl.gov [hiv.lanl.gov]
- 22. Mutational pathways, resistance profile, and side effects of cyanovirin relative to human immunodeficiency virus type 1 strains with N-glycan deletions in their gp120 envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]



- 23. Mutational Pathways, Resistance Profile, and Side Effects of Cyanovirin Relative to Human Immunodeficiency Virus Type 1 Strains with N-Glycan Deletions in Their gp120 Envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resistance of Human Immunodeficiency Virus Type 1 to the High-Mannose Binding Agents Cyanovirin N and Concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cyanovirin-N: A Technical Guide to a Potent HIV-1 Entry Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171493#cyanovirin-n-as-a-potent-hiv-1-entry-inhibitor]

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